molecular formula C16H11F3N2O2S B2846631 N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide CAS No. 2379988-38-0

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide

Cat. No.: B2846631
CAS No.: 2379988-38-0
M. Wt: 352.33
InChI Key: NZTXHXNMSYSCDQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and pyridine rings. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their diverse biological activities and electronic properties .

Preparation Methods

The synthesis of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling with a pyridine derivative. Common synthetic routes include:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, strong oxidizing agents, and reducing agents. Major products formed from these reactions include sulfoxides, sulfones, and substituted pyridine derivatives .

Mechanism of Action

The mechanism of action of N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-6-(trifluoromethyl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s heterocyclic rings allow it to bind to these targets with high affinity, modulating their activity and leading to various biological effects . The trifluoromethyl group enhances the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .

Properties

IUPAC Name

N-[[4-(furan-3-yl)thiophen-2-yl]methyl]-6-(trifluoromethyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11F3N2O2S/c17-16(18,19)14-2-1-10(6-20-14)15(22)21-7-13-5-12(9-24-13)11-3-4-23-8-11/h1-6,8-9H,7H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZTXHXNMSYSCDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)NCC2=CC(=CS2)C3=COC=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11F3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.